4-Methylmorpholine

Description

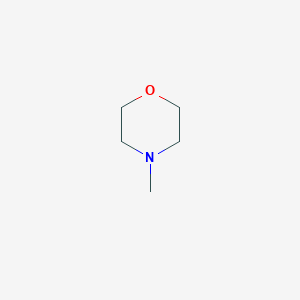

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-2-4-7-5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRJJKPEHAURKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Record name | 4-METHYLMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3651-67-0 (hydrochloride) | |

| Record name | 4-Methylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029146 | |

| Record name | 4-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methylmorpholine appears as a water-white liquid with an ammonia-like odor. Less dense than water and insoluble in water. May be moderately toxic by ingestion, inhalation and skin absorption. Very irritating to skin, eyes, and mucous membranes. Used as a solvent and to make pharmaceuticals., Liquid, A water-white liquid with an ammonia-like odor; [CAMEO] | |

| Record name | 4-METHYLMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

75 °F (NFPA, 2010), 75 °F | |

| Record name | 4-METHYLMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

13.2 [mmHg] | |

| Record name | 4-Methylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-02-4 | |

| Record name | 4-METHYLMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P91ANU5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholine (NMM), a heterocyclic tertiary amine, is a versatile and widely utilized compound in both industrial and pharmaceutical chemistry.[1][2] Its unique combination of properties makes it an effective solvent, a crucial base catalyst, and a valuable intermediate in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methylmorpholine, detailed experimental methodologies for their determination, and visualizations of its role in key chemical transformations.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4-Methylmorpholine are summarized in the table below. These properties are essential for its handling, application in chemical reactions, and for the development of processes in which it is a component.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid with an ammonia-like odor | [2][3] |

| Density | 0.92 g/mL at 25 °C | [1][4] |

| Melting Point | -66 °C | [2][4] |

| Boiling Point | 115-116 °C at 750 mm Hg | [1][2] |

| Flash Point | 23.9 °C (75 °F) | [1][2] |

| Solubility in Water | >500 g/L at 20 °C | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and ethyl acetate. | [5] |

| Vapor Pressure | 18 mm Hg at 20 °C | [2] |

| pKa of Conjugate Acid | 7.38 at 25 °C | [2] |

| Refractive Index (n20/D) | 1.435 | [1][2] |

| LogP (Octanol/Water) | -0.32 | [6] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the successful application of any chemical compound. Below are detailed, generalized methodologies for measuring some of the key properties of 4-Methylmorpholine.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property that is indicative of a liquid's volatility.[7]

-

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or oil bath)

-

Liquid for heating bath (e.g., mineral oil)

-

-

Procedure:

-

A small amount of 4-Methylmorpholine is placed into the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating liquid.

-

The Thiele tube is gently heated, causing a steady stream of bubbles to emerge from the capillary tube.

-

The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

-

Determination of Density (Pycnometer Method)

Density is a measure of mass per unit volume and is an important parameter for quality control and formulation.[9]

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with 4-Methylmorpholine, ensuring no air bubbles are present, and placed in the constant temperature water bath until it reaches thermal equilibrium.

-

The volume is adjusted to the calibration mark, and the outside of the pycnometer is carefully dried.

-

The filled pycnometer is weighed.

-

The weight of the 4-Methylmorpholine is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the 4-Methylmorpholine by the known volume of the pycnometer.

-

Determination of pKa (Potentiometric Titration)

The pKa provides a measure of the basicity of 4-Methylmorpholine.

-

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

-

Procedure:

-

A known volume and concentration of 4-Methylmorpholine is dissolved in deionized water in a beaker.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized strong acid is added in small, known increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Key Chemical Transformations and Experimental Workflows

4-Methylmorpholine plays a significant role as a reagent and catalyst in various chemical syntheses. The following diagrams illustrate two important applications.

Synthesis of 4-Methylmorpholine N-oxide (NMMO)

4-Methylmorpholine is the precursor to 4-Methylmorpholine N-oxide (NMMO), a widely used co-oxidant in organic synthesis.[1][3]

References

- 1. Morpholine, 4-methyl- [webbook.nist.gov]

- 2. Morpholine, 4-methyl- [webbook.nist.gov]

- 3. Tetrachloroethylene - Wikipedia [en.wikipedia.org]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Physical Chemistry Journals | ACS Publications [connect.acspubs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Methylmorpholine from N-Methyldiethanolamine

Introduction

4-Methylmorpholine (NMM), a heterocyclic tertiary amine, serves as a crucial building block and versatile reagent in the chemical and pharmaceutical industries.[1][2] Its applications span from being a catalyst in polyurethane foam production to an intermediate in the synthesis of pharmaceuticals, pesticides, and corrosion inhibitors.[2][3] A prevalent and efficient method for its synthesis is the acid-catalyzed cyclodehydration of N-methyldiethanolamine (MDEA).[4][5] This guide provides a comprehensive technical overview of this synthesis, detailing the reaction mechanism, experimental protocols, and key quantitative data for researchers and professionals in drug development and chemical synthesis.

The core of this process involves the intramolecular cyclization of N-methyldiethanolamine, a reaction facilitated by a dehydrating agent, typically a strong acid like sulfuric acid.[4][6] This method is favored for its relatively high yields and the accessibility of the starting material.[7]

Reaction Mechanism and Signaling Pathway

The synthesis proceeds via an acid-catalyzed dehydration reaction. The protonation of a hydroxyl group on N-methyldiethanolamine by the acid catalyst initiates the process. This is followed by the elimination of a water molecule to form a carbocation intermediate. The lone pair of electrons on the nitrogen atom then attacks the carbocation, leading to the formation of the morpholine ring. A final deprotonation step regenerates the catalyst and yields the 4-methylmorpholine product.

Caption: Acid-catalyzed cyclodehydration of N-methyldiethanolamine.

Experimental Protocols

The following protocols are derived from established methodologies, primarily from patented procedures, which demonstrate high yield and purity.[5][6]

Protocol 1: Standard Sulfuric Acid Catalyzed Synthesis

This protocol is a general method for the synthesis of 4-methylmorpholine using sulfuric acid as the catalyst.[4][6]

Materials:

-

N-methyldiethanolamine

-

Concentrated sulfuric acid (98%)

-

Chloroform

-

Sodium hydroxide solution

-

Dichloromethane

Procedure:

-

To a reaction vessel, add N-methyldiethanolamine.

-

Slowly add concentrated sulfuric acid to the N-methyldiethanolamine with stirring, maintaining a volume ratio of approximately 1:1. The temperature should be controlled during the addition.

-

Heat the mixture to 150-180°C and reflux for 6-8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the cooled reaction mixture with chloroform.

-

Add sodium hydroxide solution to the mixture until it is saturated, with shaking.

-

Extract the product with dichloromethane.

-

Distill off the dichloromethane to obtain crude 4-methylmorpholine.

-

Purify the crude product by vacuum distillation to yield pure 4-methylmorpholine.

Protocol 2: Cyclic Preparation with Ammonium Salt Transfer

This advanced protocol, adapted from patent CN106632143B, incorporates a cyclic process with an ammonium salt transfer step to enhance efficiency and yield.[5]

Materials:

-

N-methyldiethanolamine (119.16 g, 1 mol for synthesis; 119.16 g, 1 mol for ammonium salt transfer)

-

Concentrated sulfuric acid (98%, 120 g, 1.2 mol)

-

Ammonium salt transfer agent (e.g., PEG-8000, 1.19 g)

Procedure:

-

Synthesis: In a 500 ml four-necked flask, slowly add 120 g of concentrated sulfuric acid to 119.16 g of N-methyldiethanolamine. Control the temperature to not exceed 60°C during the addition.

-

Heat the reaction mixture to 160-170°C and reflux for 7 hours, distilling off the water that is formed.

-

Cool the reaction mixture to room temperature.

-

Ammonium Salt Transfer: Under stirring at room temperature, add another 119.16 g of N-methyldiethanolamine to the reaction mixture, followed by 1.19 g of PEG-8000.

-

Heat the mixture to 60-70°C and stir for 30 minutes.

-

Distillation: Subject the resulting solution to vacuum distillation. Collect the fraction at 55-60°C under a pressure of -0.95 MPa. This fraction is the pure N-methylmorpholine.

-

Cyclic Reaction: The remaining still liquid can be used for the next synthesis cycle, replacing a portion of the fresh sulfuric acid and ammonium salt transfer agent.

Data Presentation

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reaction Conditions and Yields

| Parameter | Protocol 1 (Standard) | Protocol 2 (Cyclic) | Reference |

| Catalyst | Sulfuric Acid / Lewis Acids | Concentrated Sulfuric Acid | [4][5] |

| N-methyldiethanolamine (moles) | Variable | 1.0 (synthesis) + 1.0 (transfer) | [5] |

| Catalyst (moles) | Variable | 1.2 | [5] |

| Reaction Temperature (°C) | 150 - 180 | 160 - 170 | [4][6] |

| Reaction Time (hours) | 6 - 8 | 7 | [6] |

| Yield (%) | 82 - 93 | 97.5 - 98.4 | [4][6] |

| Purity (%) | Not specified | 99.9 | [6] |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of 4-methylmorpholine can be visualized as follows:

Caption: General workflow for 4-methylmorpholine synthesis.

Conclusion

The synthesis of 4-methylmorpholine from N-methyldiethanolamine via acid-catalyzed cyclodehydration is a robust and high-yielding method. The use of concentrated sulfuric acid as a catalyst is well-established, and process variations, such as the cyclic method with an ammonium salt transfer agent, can further enhance the yield and purity of the final product. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to replicate and potentially optimize this important chemical transformation in a laboratory or industrial setting.

References

- 1. asianpubs.org [asianpubs.org]

- 2. atamankimya.com [atamankimya.com]

- 3. hnsincere.com [hnsincere.com]

- 4. CN101012208A - Process for preparing N-methyl morpholine - Google Patents [patents.google.com]

- 5. CN106632143B - The cycle the preparation method of N-methylmorpholine - Google Patents [patents.google.com]

- 6. 4-Methylmorpholine synthesis - chemicalbook [chemicalbook.com]

- 7. Methyldiethanolamine - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 4-Methylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 4-methylmorpholine. It includes detailed experimental protocols and clearly structured data tables to support research, development, and quality control activities involving this key chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of 4-methylmorpholine. The following sections present the ¹H and ¹³C NMR data typically observed in a deuterated chloroform (CDCl₃) solvent.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of 4-methylmorpholine exhibits three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.66 | t | 4H | 4.7 | -O-CH₂- |

| 2.41 | t | 4H | 4.7 | -N-CH₂- (ring) |

| 2.29 | s | 3H | - | N-CH₃ |

Note: Data is referenced to a spectrum obtained in CDCl₃.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon framework of 4-methylmorpholine.

| Chemical Shift (δ) ppm | Assignment |

| 67.1 | -O-CH₂- |

| 55.1 | -N-CH₂- (ring) |

| 46.2 | N-CH₃ |

Note: Data is referenced to a spectrum obtained in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in 4-methylmorpholine based on their characteristic vibrational frequencies.

IR Spectroscopy Data

The IR spectrum of 4-methylmorpholine is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 2959 - 2806 | Strong | C-H | Stretching |

| 1457 | Medium | C-H | Bending (Scissoring) |

| 1289 | Strong | C-N | Stretching |

| 1116 | Strong | C-O-C | Asymmetric Stretching |

| 1009 | Medium | C-C | Stretching |

Note: Data corresponds to a neat liquid sample analyzed by Attenuated Total Reflectance (ATR) FTIR.

Experimental Protocols

The following sections detail the standardized procedures for acquiring high-quality NMR and IR spectra of 4-methylmorpholine.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of 4-methylmorpholine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is a minimum of 4 cm.

-

Cap the NMR tube securely.

3.1.2. Instrument Parameters and Acquisition

-

Spectrometer: A 300 MHz (or higher field) NMR spectrometer is recommended.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 128-1024 scans (or more, depending on concentration).

-

Relaxation Delay: 2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy Protocol (ATR-FTIR)

3.2.1. Sample Preparation and Analysis

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a single drop of neat 4-methylmorpholine onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum.

3.2.2. Instrument Parameters

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-methylmorpholine, from sample receipt to final data interpretation and reporting.

Theoretical Insights into the Catalytic Activity of 4-Methylmorpholine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholine (NMM), a tertiary amine with the chemical formula C₅H₁₁NO, has emerged as a versatile and crucial catalyst in a multitude of organic transformations. Its unique structural and electronic properties, characterized by a moderately basic nitrogen atom and steric hindrance provided by the methyl group and morpholine ring, allow it to play diverse catalytic roles. This technical guide delves into the theoretical underpinnings of 4-methylmorpholine's catalytic activity, focusing on its function as a primary catalyst and a base catalyst in key organic reactions. We will explore computational studies that elucidate reaction mechanisms, present quantitative data from experimental findings, and provide detailed experimental protocols for significant applications. The aim is to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding and more effective utilization of this important catalyst.

Catalytic Role in Urethane Formation: A Theoretical Perspective

The synthesis of urethanes, the building blocks of polyurethanes, is a cornerstone of polymer chemistry. Tertiary amines are widely employed as catalysts to accelerate the reaction between isocyanates and alcohols. Computational studies have provided significant insights into the catalytic mechanism of 4-methylmorpholine in this process, revealing a detailed multi-step pathway that is more complex than the uncatalyzed reaction.

A theoretical study of the reaction between phenyl isocyanate and butan-1-ol has shown that the presence of 4-methylmorpholine as a catalyst introduces a seven-step reaction mechanism, a significant departure from the catalyst-free pathway.[1][2] This catalytic cycle effectively lowers the activation energy of the reaction, thereby increasing the reaction rate.

Quantitative Data: A Computational Analysis

Quantum chemical calculations have been instrumental in quantifying the catalytic effect of 4-methylmorpholine. By employing Density Functional Theory (DFT) and composite methods, researchers have been able to calculate key thermodynamic and kinetic parameters.[1][2]

| Parameter | 4-Methylmorpholine | Morpholine | Catalyst-Free |

| Activation Energy (Ea) | 26.6 kJ/mol | 29.7 kJ/mol | Significantly Higher |

| Relative Gibbs Free Energy of Transition State 1 (TS1) | 97.42 kJ/mol | ~98.42 kJ/mol | Higher |

| Relative Gibbs Free Energy of Intermediate (IM) | 8.77 kJ/mol | 12.79 kJ/mol | N/A |

| Proton Affinity (PA) | 963.07 kJ/mol | 1523.95 kJ/mol | N/A |

Table 1: Comparison of calculated activation energies and relative Gibbs free energies for the urethane formation reaction with and without catalysts. Data sourced from a computational study.[1][2]

The lower activation energy and the reduced relative Gibbs free energy of the first transition state (TS1) when 4-methylmorpholine is used as a catalyst, compared to morpholine and the catalyst-free reaction, highlight its superior catalytic efficiency.[2] The lower proton affinity of 4-methylmorpholine compared to morpholine suggests that after protonation, it is more prone to donate the proton, which is a crucial step in the catalytic cycle.[3][4]

Experimental Protocol: Computational Methodology

The theoretical investigation of the catalytic activity of 4-methylmorpholine in urethane formation was conducted using sophisticated computational chemistry tools.

Computational Details:

-

Software: Gaussian 09 program package was utilized for all calculations.

-

Methods:

-

Solvent Effects: The influence of the solvent (acetonitrile) was taken into account using the SMD implicit solvent model.[3]

-

Thermodynamic Properties: Standard thermodynamic properties were calculated at 298.15 K and 1 atm.[3]

Signaling Pathway: The Catalytic Cycle of Urethane Formation

The term "signaling pathway" in a chemical context can be interpreted as the detailed reaction mechanism or catalytic cycle. The computational study of urethane formation catalyzed by 4-methylmorpholine has elucidated a seven-step mechanism.[1][2]

Role as a Base Catalyst in Michael Addition Reactions

While 4-methylmorpholine can act as a primary catalyst, it is also widely used as a base catalyst to facilitate various organic reactions. A notable example is its application in the 1,4-addition (Michael addition) of aldehydes to nitroolefins, a powerful carbon-carbon bond-forming reaction.

In this context, 4-methylmorpholine's role is to deprotonate the amino group of the primary organocatalyst, thereby activating it for the catalytic cycle. Its moderate basicity and steric bulk are advantageous in controlling the reaction and minimizing side reactions.

Quantitative Data: Experimental Results

The use of 4-methylmorpholine as a base in conjunction with a chiral morpholine-based organocatalyst has been shown to afford high yields and stereoselectivities in the Michael addition of various aldehydes to nitroolefins.

| Entry | Aldehyde | Nitroolefin | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) |

| 1 | Propanal | trans-β-nitrostyrene | 95 | >99:1 | 92 |

| 2 | Butanal | trans-β-nitrostyrene | 96 | >99:1 | 90 |

| 3 | Pentanal | trans-β-nitrostyrene | 94 | >99:1 | 94 |

| 4 | Hexanal | trans-β-nitrostyrene | 92 | >99:1 | 95 |

Table 2: Selected results for the organocatalytic Michael addition of aldehydes to trans-β-nitrostyrene using 4-methylmorpholine as a base. The primary catalyst was a chiral β-morpholine amino acid.

Experimental Protocol: A General Procedure

The following protocol outlines the general procedure for the Michael addition of an aldehyde to a nitroolefin using 4-methylmorpholine as a base.

Materials:

-

Aldehyde (1.0 eq.)

-

Nitroolefin (1.5 eq.)

-

Chiral organocatalyst (e.g., β-morpholine amino acid, 1 mol%)

-

4-Methylmorpholine (NMM, 1 mol%)

-

Isopropanol (solvent)

Procedure:

-

To a solution of the nitroolefin and aldehyde in isopropanol, the chiral organocatalyst is added.

-

4-Methylmorpholine is then added to the reaction mixture.

-

The reaction is stirred at a controlled temperature (e.g., -10 °C) for a specified time (e.g., 24-48 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) are determined by ¹H NMR and chiral HPLC analysis, respectively.

Experimental Workflow: Michael Addition

The experimental workflow for the Michael addition reaction can be visualized to illustrate the sequence of steps from setup to analysis.

Role in Peptide Synthesis: Suppressing Racemization

In the intricate process of peptide synthesis, particularly in the widely used solid-phase peptide synthesis (SPPS) with Fmoc chemistry, the prevention of racemization at the α-carbon of the activated amino acid is of paramount importance. 4-Methylmorpholine is frequently employed as a base in peptide coupling reactions for this very purpose.

The choice of base is critical, as a base that is too strong can promote racemization, while one that is too weak may not be effective in the coupling reaction. 4-Methylmorpholine strikes a balance with its moderate basicity and significant steric hindrance, which is believed to disfavor the formation of the oxazolone intermediate responsible for racemization.

Logical Relationship: Mechanism of Racemization Suppression

The catalytic role of 4-methylmorpholine in suppressing racemization can be understood through the mechanism of peptide bond formation and the competing racemization pathway.

References

- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

4-Methylmorpholine: An In-depth Technical Guide on Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholine (NMM), a heterocyclic tertiary amine, serves as a crucial building block in organic synthesis and pharmaceutical development. Its molecular structure and conformational preferences play a pivotal role in its reactivity, catalytic activity, and interaction with biological targets. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 4-methylmorpholine, integrating experimental data and computational insights.

Molecular Structure and Conformation

4-Methylmorpholine, with the chemical formula C₅H₁₁NO, consists of a six-membered morpholine ring N-substituted with a methyl group. The morpholine ring adopts a non-planar conformation to relieve ring strain.

Dominant Conformation: The Chair Form

Experimental evidence from microwave spectroscopy has definitively established that 4-methylmorpholine predominantly exists in a chair conformation in the gas phase. This conformation is energetically more favorable than the alternative boat or twist-boat conformations.

Methyl Group Orientation: Equatorial Preference

Within the chair conformation, the N-methyl group can occupy either an axial or an equatorial position. Microwave spectroscopy studies have confirmed that the equatorial conformer is the more stable and therefore the dominant species . This preference is attributed to the minimization of steric hindrance. In the axial position, the methyl group would experience significant 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, leading to steric strain and a higher energy state.

// Equilibrium arrow node [shape=none]; eq [label="⇌", fontsize=24, pos="4.5,1.5!"]; }

Figure 1. Chair conformations of 4-methylmorpholine.

Quantitative Structural Data

Rotational Constants

Microwave spectroscopy of 4-methylmorpholine has yielded precise rotational constants for the ground vibrational state of the equatorial conformer. These constants are fundamental in confirming the molecule's geometry.

| Parameter | Value (MHz) |

| Rotational Constant A | 4821.235 |

| Rotational Constant B | 2342.579 |

| Rotational Constant C | 1719.452 |

| Table 1: Experimental Rotational Constants for Equatorial 4-Methylmorpholine |

Calculated Geometric Parameters

Density Functional Theory (DFT) calculations on morpholine and its derivatives provide a reliable estimation of the bond lengths, bond angles, and dihedral angles for the chair conformation of 4-methylmorpholine. The following table presents typical calculated values.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O | 1.43 | ∠COC | 112 |

| C-C | 1.53 | ∠CCO | 110 |

| C-N | 1.46 | ∠CNC | 110 |

| N-CH₃ | 1.47 | ∠CCN | 110 |

| C-H | 1.10 | ∠HCH | 109 |

| ∠NCH (methyl) | 110 | ||

| Ring Dihedral | C-O-C-C ≈ 60 | ||

| O-C-C-N ≈ -55 | |||

| C-C-N-C ≈ 55 | |||

| Table 2: Typical Calculated Geometric Parameters for the Chair Conformation of 4-Methylmorpholine |

Conformational Energy

The energy difference between the equatorial and axial conformers (A-value) for the N-methyl group in a morpholine ring is a key determinant of the conformational equilibrium. While an experimental value for 4-methylmorpholine is not reported, it is expected to be similar to or slightly less than that in N-methylpiperidine due to the presence of the oxygen atom. Computational studies on related systems provide estimates for this energy difference.

| Conformer | Relative Energy (kcal/mol) |

| Equatorial | 0 (Reference) |

| Axial | ~2.0 - 3.0 |

| Table 3: Estimated Energy Difference between Equatorial and Axial Conformers of 4-Methylmorpholine |

Figure 2. Conformational equilibrium workflow.

Experimental Protocols

The determination of the molecular structure and conformation of 4-methylmorpholine relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides information about the rotational energy levels of molecules in the gas phase. From these, precise geometric information and dipole moments can be derived.

Methodology:

-

Sample Preparation: A gaseous sample of 4-methylmorpholine is introduced into a high-vacuum sample cell. The pressure is maintained at a low level (typically a few millitorr) to avoid intermolecular interactions.

-

Microwave Radiation: The sample is irradiated with microwave radiation of a specific frequency. The frequency is swept over a range to observe absorption corresponding to transitions between rotational energy levels.

-

Detection: The absorption of microwave radiation is detected, and the frequencies of the absorption lines are measured with high precision.

-

Spectral Analysis: The observed rotational transitions are assigned to specific quantum number changes. The rotational constants (A, B, and C) are then determined by fitting the measured frequencies to a Hamiltonian model for a rigid or semi-rigid rotor.

-

Structural Determination: The rotational constants are related to the moments of inertia of the molecule. By analyzing the rotational constants of different isotopically substituted species, the precise bond lengths and angles can be determined.

Figure 3. Microwave spectroscopy workflow.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gaseous state.

Methodology:

-

Sample Introduction: A gaseous beam of 4-methylmorpholine is introduced into a high-vacuum chamber.

-

Electron Beam: A high-energy beam of electrons (typically 40-60 keV) is directed through the gas jet.

-

Scattering: The electrons are scattered by the molecules, creating a diffraction pattern.

-

Detection: The scattered electrons are detected on a photographic plate or a CCD detector, forming a pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This scattering pattern is mathematically transformed into a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other.

-

Structural Refinement: A theoretical molecular model is constructed, and its corresponding theoretical radial distribution curve is calculated. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined by least-squares fitting to match the experimental curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), is a fundamental tool for conformational analysis in solution.

Methodology:

-

Sample Preparation: A solution of 4-methylmorpholine is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are performed.

-

Chemical Shift Analysis: The chemical shifts of the protons and carbons provide initial information about the electronic environment of the nuclei.

-

Coupling Constant Analysis: The vicinal coupling constants (³JHH) between protons on adjacent carbons are measured. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation. By analyzing the coupling constants around the ring, the chair conformation and the relative orientation of substituents can be deduced.

-

NOE Analysis: NOESY or ROESY experiments are used to identify protons that are close in space. For example, in the axial conformer, NOEs would be expected between the axial methyl protons and the other axial protons on the ring. The absence of such NOEs and the presence of NOEs between the methyl group and equatorial protons would support the equatorial conformation.

-

Low-Temperature NMR: To study the dynamics of conformational change (ring inversion), NMR spectra can be recorded at low temperatures. At a sufficiently low temperature, the rate of interconversion between the axial and equatorial conformers can be slowed down to the NMR timescale, allowing for the direct observation of both conformers and the determination of their relative populations and the energy barrier to interconversion.

Conclusion

The molecular structure and conformation of 4-methylmorpholine are well-defined, with the molecule predominantly adopting a chair conformation with the N-methyl group in the sterically favored equatorial position. This understanding is critical for predicting its chemical behavior and for its application in the design of new chemical entities in the pharmaceutical and materials science fields. The combination of experimental techniques like microwave spectroscopy and NMR, alongside computational modeling, provides a powerful and comprehensive approach to elucidating the subtle structural features that govern the function of this versatile molecule.

Navigating the Solubility Landscape of 4-Methylmorpholine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholine (NMM), a cyclic tertiary amine, is a versatile compound widely employed in the chemical and pharmaceutical industries as a base catalyst, a corrosion inhibitor, and a solvent for various reactions, including the synthesis of pharmaceuticals and polyurethane foams. Its efficacy in these applications is intrinsically linked to its solubility characteristics in a diverse range of organic solvents. This technical guide provides a comprehensive overview of the solubility of 4-methylmorpholine in common organic solvents, detailing available quantitative data and outlining experimental protocols for solubility determination.

Core Physicochemical Properties of 4-Methylmorpholine

A foundational understanding of the physicochemical properties of 4-methylmorpholine is essential for its effective use.

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Colorless liquid |

| Odor | Ammonia-like |

| Boiling Point | 115-116 °C at 750 mmHg[1] |

| Melting Point | -66 °C[1] |

| Density | 0.92 g/mL at 25 °C[1] |

| pKa | 7.38 at 25 °C[1] |

Solubility of 4-Methylmorpholine in Organic Solvents

The solubility of 4-methylmorpholine, a liquid at room temperature, in other organic liquids is best described in terms of miscibility. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.

Quantitative Solubility Data

Quantitative studies on the physical properties of binary mixtures containing 4-methylmorpholine provide strong evidence of its miscibility with several classes of organic solvents. The determination of excess molar volumes and vapor-liquid equilibria across the entire mole fraction range indicates complete miscibility.

| Solvent Class | Solvent | Temperature | Miscibility | Data Type |

| Water | Water | 283 - 363 K | Miscible | Vapor-Liquid Equilibria |

| Alcohols | Ethanol | 298.15 K | Miscible | Excess Molar Volume |

| 1-Propanol | 298.15 K | Miscible | Excess Molar Volume | |

| 1-Butanol | 298.15 K | Miscible | Excess Molar Volume | |

| 1-Pentanol | 298.15 K | Miscible | Excess Molar Volume | |

| 1-Hexanol | 298.15 K | Miscible | Excess Molar Volume | |

| 1-Octanol | 298.15 K | Miscible | Excess Molar Volume | |

| Aromatic Hydrocarbons | Benzene | 298.15 K | Miscible | Excess Molar Volume |

| Toluene | 298.15 K | Miscible | Excess Molar Volume | |

| o-Xylene | 298.15 K | Miscible | Excess Molar Volume | |

| Mesitylene | 298.15 K | Miscible | Excess Molar Volume |

Qualitative Solubility Data

For other solvent classes, while specific quantitative data from peer-reviewed literature is less readily available, several sources provide qualitative solubility information.

| Solvent Class | Solvent | Solubility |

| Ethers | Diethyl Ether | Soluble[2][3] |

| Halogenated Hydrocarbons | Chloroform | Soluble[1] |

| Esters | Ethyl Acetate | Soluble (Slightly)[1] |

| Ketones | Acetone | Soluble (N-oxide derivative) |

| Amides | Dimethylformamide | Miscible |

| Sulfoxides | Dimethyl Sulfoxide | Soluble (N-oxide derivative) |

It is important to note the discrepancy in some literature regarding the water solubility of 4-methylmorpholine. While some sources state it is insoluble[4][5], more definitive data indicates a high solubility of >500 g/L at 20 °C and complete miscibility[1].

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid in a liquid (miscibility) can be performed through various methods, ranging from simple qualitative visual inspection to more rigorous quantitative analysis.

General Protocol for Qualitative Miscibility Determination

This protocol provides a straightforward method for visually assessing the miscibility of 4-methylmorpholine with a test solvent.

Materials:

-

4-Methylmorpholine

-

Test organic solvent

-

Graduated cylinders or test tubes with stoppers

-

Vortex mixer or shaker

Procedure:

-

Preparation: Ensure all glassware is clean and dry.

-

Initial Mixing: To a graduated cylinder or test tube, add a known volume of the test solvent (e.g., 5 mL).

-

Addition of 4-Methylmorpholine: Add an equal volume of 4-methylmorpholine to the same graduated cylinder or test tube.

-

Agitation: Stopper the cylinder/test tube and shake vigorously for 1-2 minutes using a vortex mixer or by hand.

-

Observation: Allow the mixture to stand for at least 5 minutes and observe.

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may separate over time.

-

-

Varying Proportions: To confirm miscibility, the experiment can be repeated with different volume ratios of 4-methylmorpholine to the test solvent (e.g., 1:3 and 3:1).

Quantitative Methods for Miscibility and Solubility Determination

For precise and quantitative analysis, more advanced techniques are employed:

-

Vapor-Liquid Equilibria (VLE) Analysis: This method involves measuring the pressure and composition of the vapor and liquid phases of a binary mixture at constant temperature. The resulting phase diagram can definitively determine miscibility. The experimental setup typically involves a static apparatus where the mixture is allowed to equilibrate, and the vapor pressure is measured.

-

Liquid-Liquid Equilibria (LLE) Analysis: This technique is used to determine the compositions of the two liquid phases in equilibrium for partially miscible systems. It involves preparing mixtures of known overall composition, allowing them to phase separate at a constant temperature, and then analyzing the composition of each phase, often by gas chromatography.

-

Densimetry: By accurately measuring the density of binary mixtures across the entire composition range using a digital vibrating tube densimeter, the excess molar volume can be calculated. A continuous and smooth trend in excess molar volume is indicative of complete miscibility.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the miscibility of 4-methylmorpholine with an organic solvent.

Conclusion

References

4-Methylmorpholine: A Comprehensive Technical Guide to pKa and Basicity in Diverse Solvent Environments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the pKa and basicity of 4-methylmorpholine (NMM), a crucial tertiary amine in pharmaceutical development and organic synthesis. This document outlines the fundamental principles governing its acid-base chemistry, the influence of solvent properties on its basicity, and detailed experimental protocols for the accurate determination of its pKa.

Core Concepts: pKa and Basicity of 4-Methylmorpholine

4-Methylmorpholine is a heterocyclic tertiary amine characterized by the presence of a nitrogen atom within a morpholine ring, which is further substituted with a methyl group. The lone pair of electrons on the nitrogen atom imparts its basic properties, allowing it to accept a proton. The equilibrium of this protonation is quantified by the pKa value of its conjugate acid, the 4-methylmorpholinium ion.

The basicity of 4-methylmorpholine is a critical parameter in its application as a catalyst and a pH modifier in chemical reactions. A lower pKa value for the conjugate acid corresponds to a weaker base, while a higher pKa indicates a stronger base.

Quantitative Data: pKa of 4-Methylmorpholine

The pKa of 4-methylmorpholine has been experimentally determined in aqueous solutions. However, its pKa can vary significantly in different solvent environments due to varying degrees of solvation of the protonated and unprotonated forms.

| Solvent | pKa (of the conjugate acid) | Temperature (°C) |

| Water | 7.38[1][2] | 25 |

| Various Organic Solvents | Data not readily available in cited literature | - |

The lack of readily available pKa data in a range of organic solvents highlights the necessity for experimental determination when working in non-aqueous systems. The protocols detailed in this guide provide the methodologies to acquire this critical data.

Influence of Solvent on Basicity

The basicity of 4-methylmorpholine is profoundly influenced by the solvent in which it is dissolved. The ability of the solvent to stabilize the charged (protonated) and uncharged (free base) forms of the amine dictates the position of the acid-base equilibrium. Key solvent properties affecting basicity include:

-

Polarity and Dielectric Constant: Polar solvents with high dielectric constants can effectively solvate and stabilize the charged 4-methylmorpholinium ion through dipole-ion interactions, thereby increasing the basicity of the amine compared to nonpolar solvents.

-

Hydrogen Bonding Capacity: Protic solvents, capable of donating hydrogen bonds, can solvate both the lone pair of the free amine and the proton of the conjugate acid. The net effect on basicity will depend on the relative strength of these interactions. Aprotic solvents, lacking this ability, interact differently, primarily through dipole-dipole forces.

-

Solvent Acidity/Basicity: Amphiprotic solvents can act as either acids or bases. In an acidic solvent, the basicity of 4-methylmorpholine will be suppressed due to the solvent's own tendency to donate a proton. Conversely, in a basic solvent, its basicity may be enhanced.

The interplay of these factors determines the effective basicity of 4-methylmorpholine in a specific reaction medium.

Caption: Logical relationship of solvent properties on the basicity of 4-methylmorpholine.

Experimental Protocols for pKa Determination

Accurate determination of the pKa of 4-methylmorpholine in various solvents is essential for reaction optimization and understanding its behavior in different chemical environments. The following are detailed methodologies for key experimental techniques.

Potentiometric Titration

This is a classical and widely used method for pKa determination.

Principle: A solution of the amine is titrated with a standardized strong acid, and the change in pH is monitored using a pH meter. The pKa is determined from the midpoint of the titration curve, where the concentrations of the protonated and unprotonated amine are equal.

Apparatus:

-

pH meter with a combination glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel for temperature control

-

Inert gas supply (e.g., nitrogen or argon)

Reagents:

-

4-Methylmorpholine (high purity)

-

Standardized strong acid solution (e.g., 0.1 M HCl in the desired solvent)

-

The solvent of interest (e.g., water, methanol, acetonitrile)

-

Electrolyte solution to maintain constant ionic strength (e.g., KCl in water)

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions appropriate for the solvent system being used.

-

Sample Preparation: Accurately weigh a known amount of 4-methylmorpholine and dissolve it in a precise volume of the chosen solvent in the titration vessel. If necessary, add an electrolyte to maintain a constant ionic strength.

-

Inert Atmosphere: Purge the solution with an inert gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a base. Maintain a blanket of inert gas over the solution throughout the titration.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized acid titrant in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plots can be used for more accurate determination of the equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation.

Principle: The absorbance of a solution of 4-methylmorpholine is measured at a series of different pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Reagents:

-

4-Methylmorpholine

-

A series of buffer solutions of known pH covering a range of at least 2 pH units above and below the expected pKa.

-

The solvent of interest.

Procedure:

-

Wavelength Selection: Record the UV-Vis spectra of 4-methylmorpholine in a strongly acidic solution (fully protonated) and a strongly basic solution (fully unprotonated) to identify the wavelength(s) of maximum absorbance difference.

-

Sample Preparation: Prepare a series of solutions of 4-methylmorpholine at a constant concentration in the buffer solutions of varying pH.

-

Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the following equation to determine the pKa:

A = (AB + ABH+ * 10(pKa - pH)) / (1 + 10(pKa - pH))

where A is the observed absorbance, AB is the absorbance of the free base, and ABH+ is the absorbance of the conjugate acid.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the change in chemical shifts of nuclei near the protonation site as a function of pH.

Principle: The chemical shifts of protons or carbons adjacent to the nitrogen atom in 4-methylmorpholine are sensitive to its protonation state. By measuring these chemical shifts in solutions of varying pH, a titration curve can be generated, and the pKa can be determined from the inflection point.

Apparatus:

-

High-resolution NMR spectrometer

-

NMR tubes

-

pH meter

Reagents:

-

4-Methylmorpholine

-

Deuterated solvent (e.g., D2O)

-

A series of buffer solutions prepared in the deuterated solvent or solutions of strong acid (e.g., DCl) and strong base (e.g., NaOD) for pH adjustment.

-

Internal standard (e.g., DSS or TSP).

Procedure:

-

Sample Preparation: Prepare a series of NMR samples containing a constant concentration of 4-methylmorpholine and the internal standard in the deuterated solvent at different pD (pH in D2O) values.

-

NMR Data Acquisition: Acquire high-resolution 1H or 13C NMR spectra for each sample.

-

Chemical Shift Measurement: Determine the chemical shifts of the protons or carbons of interest relative to the internal standard for each spectrum.

-

Data Analysis: Plot the chemical shift (δ) versus pD. The pKa is determined from the inflection point of the resulting sigmoidal curve by fitting the data to the following equation:

δ = (δB + δBH+ * 10(pKa - pD)) / (1 + 10(pKa - pD))

where δ is the observed chemical shift, δB is the chemical shift of the free base, and δBH+ is the chemical shift of the conjugate acid. Note that pD can be related to the measured pH by the equation pD = pH + 0.4.

Conclusion

This technical guide provides a comprehensive overview of the pKa and basicity of 4-methylmorpholine, emphasizing the critical role of the solvent environment. While the pKa in water is well-established, the basicity in organic solvents necessitates experimental determination. The detailed protocols for potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy provided herein offer robust methodologies for researchers and drug development professionals to accurately quantify this essential physicochemical property, enabling precise control and optimization of chemical processes involving 4-methylmorpholine.

References

Synthesis of 4-Methylmorpholine N-oxide from 4-Methylmorpholine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-Methylmorpholine N-oxide (NMMO) from 4-Methylmorpholine (NMM). It details the prevalent synthetic methodologies, with a primary focus on the oxidation of NMM using hydrogen peroxide. The document furnishes comprehensive experimental protocols, a comparative analysis of various catalytic systems, and a summary of the reaction conditions and yields. Furthermore, it elucidates the reaction mechanism, potential side reactions, and purification techniques. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering a practical and thorough understanding of NMMO production.

Introduction

4-Methylmorpholine N-oxide (NMMO or NMO) is a heterocyclic amine oxide that has garnered significant attention in various chemical applications. It is widely recognized as a co-oxidant in numerous oxidation reactions, including the Sharpless asymmetric dihydroxylation and oxidations utilizing tetrapropylammonium perruthenate (TPAP).[1][2] A significant industrial application of NMMO is as a solvent in the Lyocell process for the production of cellulose fibers, owing to its remarkable ability to dissolve cellulose.[3] The synthesis of NMMO is primarily achieved through the oxidation of 4-Methylmorpholine (NMM), a cyclic tertiary amine.[4][5] This guide will explore the core aspects of this chemical transformation.

Reaction Mechanism and Pathway

The synthesis of NMMO from NMM is a classic example of an amine oxidation reaction. The most common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction proceeds via a nucleophilic attack of the nitrogen atom of NMM on the electrophilic oxygen of hydrogen peroxide.

The overall chemical transformation is as follows:

4-Methylmorpholine + Hydrogen Peroxide → 4-Methylmorpholine N-oxide + Water

Experimental Protocols

Several methodologies for the synthesis of NMMO have been reported. The following protocols are detailed based on established literature.

General Procedure using Hydrogen Peroxide

This protocol is a widely used method for the synthesis of NMMO.

Materials:

-

4-Methylmorpholine (NMM)

-

30-50% Aqueous Hydrogen Peroxide (H₂O₂)

-

Methanol

-

Acetone

-

Activated Charcoal

-

Celite

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, charge the 4-Methylmorpholine.

-

Immerse the flask in an oil bath and heat to the desired reaction temperature (typically 65-75 °C).[6][7]

-

Slowly add the aqueous hydrogen peroxide solution dropwise over a period of several hours to control the exothermic reaction.[6]

-

After the addition is complete, continue stirring the mixture at the same temperature for an extended period (e.g., 5-20 hours) until a negative peroxide test is obtained (using potassium iodide paper).[6]

-

Cool the reaction mixture and add a slurry of activated charcoal and Celite in methanol.

-

Stir the mixture for approximately one hour to decolorize the solution.

-

Filter the mixture and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting viscous oil in hot acetone and allow it to cool to induce crystallization.

-

Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.

Catalytic Synthesis using Nano Metal Oxides

Recent advancements have demonstrated the use of nano metal oxide catalysts to improve reaction efficiency and allow for milder reaction conditions.

Materials:

-

4-Methylmorpholine (NMM)

-

30% Aqueous Hydrogen Peroxide (H₂O₂)

-

Nano metal oxide catalyst (e.g., nano zinc oxide or nano titanium dioxide)[8][9]

Procedure:

-

Add the nano metal oxide catalyst to the 4-Methylmorpholine in a reaction flask and stir to ensure uniform mixing.[8]

-

Dropwise add the 30% hydrogen peroxide solution to the mixture at a controlled rate.[8]

-

After the addition is complete, raise the temperature to the optimal reaction temperature (e.g., 30-45 °C) and maintain it for the specified reaction time (e.g., 0.1-4 hours).[8]

-

Upon completion of the reaction, filter the solution to remove the catalyst.

-

Distill the filtrate under reduced pressure to obtain the NMMO solution.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

Table 1: Reaction Conditions and Yields for NMMO Synthesis

| Method | Oxidizing Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| General H₂O₂ | 30% H₂O₂ | None | 75 | 20 | 84-89 | [6] |

| Aqueous H₂O₂ | 50% H₂O₂ | None | 65-66 | 16.5 (addition) + 5 (stirring) | Not specified directly, but produced a low-color product | [7] |

| Nano ZnO | 30% H₂O₂ | Nano Zinc Oxide | 30-45 | 0.1-4 | 89-94 | [8] |

| Nano TiO₂ | H₂O₂ | Nano Titanium Dioxide | 28-40 | Not specified | >60 (up to 90) | [9] |

| Zr-TiO₂ | H₂O₂ | 5%Zr-TiO₂ | 40 | 3 | 97.6 | [10] |

Table 2: Reagent Quantities for Selected Protocols

| Protocol | 4-Methylmorpholine (NMM) | 30% Hydrogen Peroxide (H₂O₂) | Catalyst |

| General H₂O₂[6] | 32.3 g (0.320 mole) | 32.4 g (0.286 mole) | None |

| Nano ZnO[8] | 17 g | 25.4 g | 0.034 g |

| Nano TiO₂[9] | 17 g | 25.4 g | 0.034 g |

| Zr-TiO₂[10] | 0.1 mol | 0.13 mol | 20 mg |

Purification of 4-Methylmorpholine N-oxide

The purity of NMMO is crucial for its applications, especially in the Lyocell process. The primary methods of purification are crystallization and column chromatography.

Crystallization

Crystallization is a common and effective method for purifying NMMO, often yielding the monohydrate form.

Procedure:

-

Concentrate the crude NMMO solution to a mass content of 56.5% to 84.5%.[11]

-

Cool the concentrated solution to a temperature between -20 °C and 78 °C to induce crystallization.[11] The optimal crystallization temperature depends on the concentration of the NMMO solution.

-

The cooling rate can be controlled to optimize crystal growth. For instance, a cooling rate of 1-2 °C/hour can be used initially, followed by a faster rate at lower temperatures.[11]

-

The addition of seed crystals can facilitate the crystallization process.[11]

-

The resulting crystals are then separated from the mother liquor by filtration.

Column Chromatography

For laboratory-scale purification to achieve high purity, column chromatography is a viable option.

Typical Conditions:

-

Stationary Phase: Silica gel (100-200 mesh)

-

Mobile Phase: A mixture of methanol and dichloromethane (e.g., 10:90 v/v)[5]

Potential Side Reactions and Safety Considerations

Several side reactions can occur during the synthesis and handling of NMMO, particularly at elevated temperatures.

-

Thermal Decomposition: NMMO can undergo thermal decomposition at high temperatures, with discoloration observed at 120 °C and significant decomposition above 175 °C.[5] This decomposition can be autocatalytic.

-

Formation of Colored Impurities: Side reactions, especially during evaporation and at high temperatures, can lead to the formation of colored substances. These can arise from condensation reactions involving NMM, morpholine (a potential degradation product), and other species.[12]

-

Runaway Reactions: The reaction between NMM and hydrogen peroxide is exothermic. Proper temperature control is essential to prevent a runaway reaction. The presence of excess hydrogen peroxide can also pose a thermal hazard.[13]

Safety Precautions:

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Slow and controlled addition of hydrogen peroxide is crucial to manage the reaction's exothermicity.

-

Avoid overheating the reaction mixture and the final product to prevent decomposition.

Experimental and Workflow Diagrams

Conclusion

The synthesis of 4-Methylmorpholine N-oxide from 4-Methylmorpholine, primarily through oxidation with hydrogen peroxide, is a well-established and versatile process. This guide has provided a comprehensive overview of the key methodologies, including detailed experimental protocols and a summary of quantitative data. The use of catalysts, such as nano metal oxides, presents an opportunity to enhance reaction efficiency and operate under milder conditions. A thorough understanding of the reaction mechanism, purification techniques, and potential side reactions is paramount for the safe and successful production of high-purity NMMO. The information presented herein is intended to serve as a valuable technical resource for professionals in the fields of chemical research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 3. CZ284760B6 - Process for preparing solutions of n-methylmorpholinoxide with a low content of nitrosomorpholine - Google Patents [patents.google.com]

- 4. 4-Methylmorpholine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CA2178471C - Production of almost colorless solutions of n-methylmorpholine oxide - Google Patents [patents.google.com]

- 8. CN110283145B - Preparation method of N-methylmorpholine-N-oxide - Google Patents [patents.google.com]